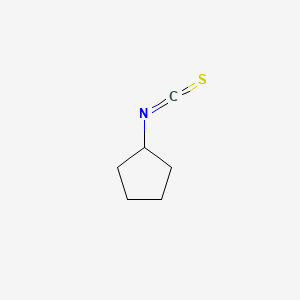
Cyclopentyl isothiocyanate
Cat. No. B1581489
Key on ui cas rn:
33522-03-1
M. Wt: 127.21 g/mol
InChI Key: PJOODZCPFADLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07915300B2
Procedure details


Isothiocyanato-cyclopentane (4 g) in ammonia (37% in water, 8 mL) and methanol (32 mL) was stirred for 16 hours, filtered of and dried. The Cyclopentyl-thiourea (2.06 mmol) and 4-(2-Bromo-acetyl)-benzoic acid (2.06 mmol) were mixed in THF (12 mL). After stirring at room temperature for 5 minutes the mixture was heated to 80° C. for 2 hours. The mixture was then cooled to room temperature and filtered. The solid was washed with a small amount of diethylether and dried. m/z=289.05 in MS ES+, which was characterized by hplc and MS and used in the next step without any further purification.






Identifiers


|
REACTION_CXSMILES
|
N(C1CCCC1)=C=S.[CH:9]1([NH:14][C:15]([NH2:17])=[S:16])[CH2:13][CH2:12][CH2:11][CH2:10]1.Br[CH2:19][C:20]([C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=1)=O>N.CO.C1COCC1>[CH:9]1([NH:14][C:15]2[S:16][CH:19]=[C:20]([C:22]3[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=3)[N:17]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=C=S)C1CCCC1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
2.06 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)NC(=S)N
|
|
Name
|
|
|
Quantity
|
2.06 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 5 minutes the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered of and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 80° C. for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with a small amount of diethylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used in the next step without any further purification
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCC1)NC=1SC=C(N1)C1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
